molecular formula C10H17N3 B13322214 1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13322214
M. Wt: 179.26 g/mol
InChI Key: VQAHWCPRILDOBV-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclobutylethyl group attached to the second position of the pyrazole ring and a methyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Cyclobutylethyl Group: The cyclobutylethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable cyclobutyl halide with the pyrazole intermediate.

    Methylation: The final step involves the methylation of the pyrazole ring at the fourth position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.

    4-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclobutylethyl group.

    1-(2-Cyclobutylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.

Uniqueness: 1-(2-Cyclobutylethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the combination of the cyclobutylethyl group, methyl group, and amine functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-cyclobutylethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-7-13(12-10(8)11)6-5-9-3-2-4-9/h7,9H,2-6H2,1H3,(H2,11,12)

InChI Key

VQAHWCPRILDOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2CCC2

Origin of Product

United States

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